Cas no 2169146-35-2 (Benzo[b]thiophene-2-carboxylic acid, 4-(dimethylamino)-2,3-dihydro-)

Benzo[b]thiophene-2-carboxylic acid, 4-(dimethylamino)-2,3-dihydro-, is a heterocyclic compound featuring a benzo[b]thiophene core with a carboxylic acid functional group at the 2-position and a dimethylamino substituent at the 4-position. This structure imparts unique electronic and steric properties, making it valuable in pharmaceutical and materials chemistry. The dimethylamino group enhances solubility and modulates reactivity, while the dihydro-thiophene ring contributes to conformational stability. Its carboxylic acid moiety allows for further derivatization, enabling its use as a versatile intermediate in synthetic applications. The compound is particularly relevant in the development of bioactive molecules and optoelectronic materials due to its balanced lipophilicity and electron-donating characteristics.
Benzo[b]thiophene-2-carboxylic acid, 4-(dimethylamino)-2,3-dihydro- structure
2169146-35-2 structure
Product Name:Benzo[b]thiophene-2-carboxylic acid, 4-(dimethylamino)-2,3-dihydro-
CAS No:2169146-35-2
MF:C11H13NO2S
MW:223.29142165184
CID:5260953
Update Time:2025-06-29

Benzo[b]thiophene-2-carboxylic acid, 4-(dimethylamino)-2,3-dihydro- Chemical and Physical Properties

Names and Identifiers

    • Benzo[b]thiophene-2-carboxylic acid, 4-(dimethylamino)-2,3-dihydro-
    • Inchi: 1S/C11H13NO2S/c1-12(2)8-4-3-5-9-7(8)6-10(15-9)11(13)14/h3-5,10H,6H2,1-2H3,(H,13,14)
    • InChI Key: KECVHWXOFGTWBK-UHFFFAOYSA-N
    • SMILES: C12=CC=CC(N(C)C)=C1CC(C(O)=O)S2

Benzo[b]thiophene-2-carboxylic acid, 4-(dimethylamino)-2,3-dihydro- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-378999-0.05g
4-(dimethylamino)-2,3-dihydro-1-benzothiophene-2-carboxylic acid
2169146-35-2
0.05g
$1056.0 2023-03-02
Enamine
EN300-378999-0.1g
4-(dimethylamino)-2,3-dihydro-1-benzothiophene-2-carboxylic acid
2169146-35-2
0.1g
$1106.0 2023-03-02
Enamine
EN300-378999-0.25g
4-(dimethylamino)-2,3-dihydro-1-benzothiophene-2-carboxylic acid
2169146-35-2
0.25g
$1156.0 2023-03-02
Enamine
EN300-378999-0.5g
4-(dimethylamino)-2,3-dihydro-1-benzothiophene-2-carboxylic acid
2169146-35-2
0.5g
$1207.0 2023-03-02
Enamine
EN300-378999-1.0g
4-(dimethylamino)-2,3-dihydro-1-benzothiophene-2-carboxylic acid
2169146-35-2
1g
$0.0 2023-06-06
Enamine
EN300-378999-2.5g
4-(dimethylamino)-2,3-dihydro-1-benzothiophene-2-carboxylic acid
2169146-35-2
2.5g
$2464.0 2023-03-02
Enamine
EN300-378999-5.0g
4-(dimethylamino)-2,3-dihydro-1-benzothiophene-2-carboxylic acid
2169146-35-2
5.0g
$3645.0 2023-03-02
Enamine
EN300-378999-10.0g
4-(dimethylamino)-2,3-dihydro-1-benzothiophene-2-carboxylic acid
2169146-35-2
10.0g
$5405.0 2023-03-02

Additional information on Benzo[b]thiophene-2-carboxylic acid, 4-(dimethylamino)-2,3-dihydro-

Benzo[b]thiophene-2-carboxylic acid, 4-(dimethylamino)-2,3-dihydro- (CAS No. 2169146-35-2): An Overview of Its Structure, Properties, and Applications in Medicinal Chemistry

Benzo[b]thiophene-2-carboxylic acid, 4-(dimethylamino)-2,3-dihydro- (CAS No. 2169146-35-2) is a versatile organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of benzo[b]thiophenes, which are known for their diverse pharmacological properties and applications in drug discovery.

The structure of Benzo[b]thiophene-2-carboxylic acid, 4-(dimethylamino)-2,3-dihydro- is characterized by a benzo[b]thiophene core with a carboxylic acid group at the 2-position and a dimethylamino substituent at the 4-position. The presence of these functional groups imparts specific chemical and biological properties to the molecule. The benzo[b]thiophene scaffold is a fused ring system consisting of a benzene ring and a thiophene ring, which provides rigidity and planarity to the molecule. The carboxylic acid group at the 2-position can participate in hydrogen bonding and other intermolecular interactions, while the dimethylamino group at the 4-position introduces electron-donating properties that can influence the molecule's reactivity and binding affinity.

Recent studies have highlighted the pharmacological potential of Benzo[b]thiophene-2-carboxylic acid, 4-(dimethylamino)-2,3-dihydro- in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that compounds with similar structural features exhibit potent anti-inflammatory and analgesic activities. These findings suggest that Benzo[b]thiophene-2-carboxylic acid, 4-(dimethylamino)-2,3-dihydro- could be a valuable lead compound for the development of new drugs targeting inflammatory diseases.

In addition to its anti-inflammatory properties, Benzo[b]thiophene-2-carboxylic acid, 4-(dimethylamino)-2,3-dihydro- has also been investigated for its potential as an anticancer agent. Studies have demonstrated that this compound can selectively inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival. For example, research conducted at the National Cancer Institute has shown that Benzo[b]thiophene-2-carboxylic acid, 4-(dimethylamino)-2,3-dihydro- exhibits significant cytotoxicity against various human cancer cell lines, including those derived from breast, lung, and colon cancers.

The synthesis of Benzo[b]thiophene-2-carboxylic acid, 4-(dimethylamino)-2,3-dihydro- involves several well-established organic reactions. One common synthetic route starts with the formation of a benzo[b]thiophene derivative through a cyclization reaction followed by functional group modifications to introduce the carboxylic acid and dimethylamino groups. The choice of synthetic methods can significantly impact the yield and purity of the final product. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound.

The physical properties of Benzo[b]thiophene-2-carboxylic acid, 4-(dimethylamino)-2,3-dihydro- are also noteworthy. It is typically obtained as a white crystalline solid with a melting point ranging from 150°C to 155°C. The compound is soluble in common organic solvents such as ethanol and dimethyl sulfoxide (DMSO), but it has limited solubility in water. These properties make it suitable for various analytical techniques and biological assays.

In terms of biological evaluation, Benzo[b]thiophene-2-carboxylic acid, 4-(dimethylamino)-2,3-dihydro- has been extensively studied using both in vitro and in vivo models. In vitro assays have shown that this compound can effectively inhibit enzymes involved in inflammatory pathways such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, it has demonstrated potent antioxidant activity by scavenging free radicals and reducing oxidative stress. In vivo studies using animal models have further confirmed its anti-inflammatory effects and potential therapeutic benefits.

The safety profile of Benzo[b]thiophene-2-carboxylic acid, 4-(dimethylamino)-2,3-dihydro- is an important consideration for its development as a pharmaceutical agent. Preclinical toxicology studies have indicated that this compound exhibits low toxicity at therapeutic doses. However, further investigations are needed to fully understand its long-term safety and potential side effects.

Overall, Benzo[b]thiophene-2-carboxylic acid, 4-(dimethylamino)-2,3-dihydro- (CAS No. 2169146-35-2) represents an exciting molecule with significant potential in medicinal chemistry. Its unique structure and diverse biological activities make it a promising candidate for further research and development as a novel therapeutic agent. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic applications, this compound is likely to play an increasingly important role in drug discovery efforts aimed at addressing unmet medical needs.

Recommended suppliers
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.